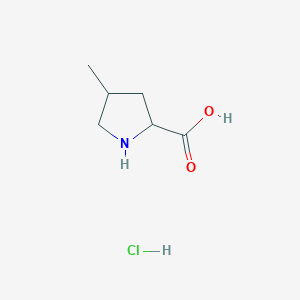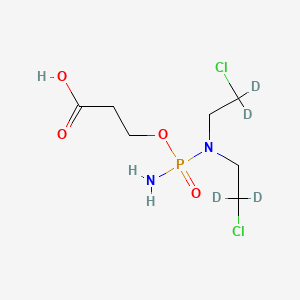
rac-(R)-1-allylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-®-1-allylpyrrolidin-3-ol: is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of an allyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-®-1-allylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting allylpyrrolidine is then subjected to hydroxylation using an oxidizing agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to yield rac-®-1-allylpyrrolidin-3-ol.
Industrial Production Methods: In an industrial setting, the production of rac-®-1-allylpyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using palladium catalysts for the allylation step, can also be employed to improve selectivity and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: rac-®-1-allylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The allyl group can be hydrogenated to a propyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: 1-allylpyrrolidin-3-one.
Reduction: rac-®-1-propylpyrrolidin-3-ol.
Substitution: rac-®-1-allylpyrrolidin-3-chloride or rac-®-1-allylpyrrolidin-3-bromide.
Applications De Recherche Scientifique
rac-®-1-allylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: rac-®-1-allylpyrrolidin-3-ol derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism of action of rac-®-1-allylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in π-π interactions or hydrogen bonding, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-allylpyrrolidin-2-ol: Similar structure but with the hydroxyl group on the second carbon.
1-allylpyrrolidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-propylpyrrolidin-3-ol: Similar structure but with a propyl group instead of an allyl group.
Uniqueness: rac-®-1-allylpyrrolidin-3-ol is unique due to the presence of both an allyl group and a hydroxyl group on the pyrrolidine ring
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(3R)-1-prop-2-enylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c1-2-4-8-5-3-7(9)6-8/h2,7,9H,1,3-6H2/t7-/m1/s1 |
Clé InChI |
QEMRXWOQEHEUNZ-SSDOTTSWSA-N |
SMILES isomérique |
C=CCN1CC[C@H](C1)O |
SMILES canonique |
C=CCN1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15128251.png)
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)

![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)



![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)




![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
